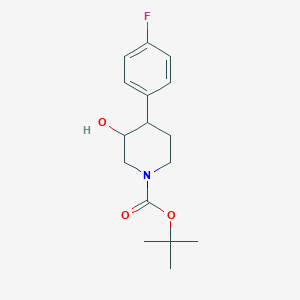

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Tert-butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloride and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Functional Groups and Reactivity

The compound contains three key functional groups:

-

Hydroxyl (-OH) group at the 3-position of the piperidine ring.

-

tert-Butyl ester (-O-C(O)-C(C)(C)₃) at the 1-position.

-

4-fluorophenyl substituent attached to the piperidine ring.

These groups influence reactivity through steric effects (tert-butyl ester) and electronic effects (electron-withdrawing fluorine).

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone under controlled conditions:

-

Reagents : KMnO₄ (acidic conditions), OsO₄, or other oxidizing agents.

-

Product : A ketone derivative (e.g., piperidin-3-one).

-

Mechanism : The hydroxyl group undergoes nucleophilic attack by the oxidizing agent, leading to elimination of water and formation of a carbonyl group.

Example Reaction :

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylateKMnO₄, H⁺tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate

Reduction Reactions

If oxidized to a ketone, the carbonyl group can be reduced back to the alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : Regeneration of the hydroxyl group at the 3-position.

Example Reaction :

tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylateNaBH₄tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield the carboxylic acid:

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Product : Piperidine-1-carboxylic acid with a 3-hydroxyl and 4-fluorophenyl substituent.

Example Reaction :

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylateHCl, H₂O4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylic acid

Nucleophilic Substitution

The hydroxyl group can act as a nucleophile in substitution reactions:

-

Reagents : Alkylating agents (e.g., methyl iodide) or activated aromatic rings.

-

Product : Ether or ester derivatives (e.g., methoxy or acetylated derivatives).

Example Reaction :

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylateCH₃Itert-butyl 4-(4-fluorophenyl)-3-methoxypiperidine-1-carboxylate

Fluorophenyl Group Reactions

The 4-fluorophenyl substituent may participate in:

-

Electrophilic aromatic substitution : Fluorine’s electron-withdrawing nature directs substitutions to meta positions.

-

Metal-catalyzed coupling reactions : Cross-coupling reactions (e.g., Suzuki) if activated.

Comparison with Structural Analogs

Key Challenges

-

Steric Hindrance : The tert-butyl ester and fluorophenyl group may limit accessibility to reactive sites.

-

Fluorine’s Stability : Substitution on the fluorophenyl group is unlikely under standard conditions.

Applications De Recherche Scientifique

The compound is noted for its interactions with biological systems, particularly in the context of neurodegenerative diseases. Research indicates that it may exhibit protective effects against amyloid beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease.

Neuroprotective Effects

- Inhibition of Amyloid Beta Aggregation : Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has been studied for its ability to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. This activity could potentially reduce the formation of neurotoxic fibrils, thereby protecting neuronal cells from degeneration .

- Cell Viability Enhancement : In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to Aβ, suggesting a protective role against oxidative stress and inflammation induced by amyloid toxicity .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of functional groups to facilitate subsequent reactions. The process often includes:

- Blocking the amine group with a BOC protecting group.

- Activation of carboxylic acid for coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HoBt (N-Hydroxybenzotriazole) to minimize by-products and improve yield .

Applications in Drug Development

Due to its biological activity, this compound is being explored for:

- Alzheimer's Disease Treatment : As a candidate for developing drugs aimed at mitigating Aβ-related neurotoxicity.

- Cognitive Enhancers : Investigating its potential as a multitarget drug that could improve cognitive function by modulating cholinergic pathways and reducing amyloidogenesis .

Study on Neuroprotective Effects

A study published in Molecules demonstrated that the compound could significantly reduce TNF-α levels and free radical production in astrocyte cultures treated with Aβ. The results indicated a moderate protective effect, highlighting its potential as a therapeutic agent against neuroinflammatory processes associated with Alzheimer's disease .

Comparative Studies

In vivo studies compared the efficacy of this compound with established treatments like galantamine. While some protective effects were observed, further research is necessary to evaluate its bioavailability and overall effectiveness in animal models .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(phenyl)-3-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.

Tert-butyl 4-(4-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Uniqueness: Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Activité Biologique

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate, known for its unique chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a tert-butyl ester, which contribute to its interaction with various biological targets.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.26 g/mol

- CAS Number : 955028-82-7

- IUPAC Name : tert-butyl 4-fluoro-3-hydroxy-1-piperidinecarboxylate

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymatic pathways:

- Anticancer Activity : Recent studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Receptor Modulation : The presence of the fluorine atom and the hydroxypiperidine structure allows for effective binding to muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. This interaction may enhance cell proliferation and resistance to apoptosis, highlighting its dual role as a therapeutic agent and a potential risk factor in cancer biology .

- Inhibition of Key Enzymes : The compound's structure suggests potential inhibition of enzymes involved in inflammatory pathways, such as IKKb, which is crucial for NF-κB activation linked to chronic inflammation and tumor progression .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu cells (hypopharyngeal carcinoma) with an IC50 value lower than that of bleomycin, indicating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications on the piperidine ring could enhance or diminish biological activity. Compounds with more saturated structures showed improved binding affinity to target proteins, suggesting that structural complexity may be beneficial for therapeutic efficacy .

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 955028-82-7 | 219.26 g/mol | Anticancer properties; receptor modulation |

| Bleomycin | 11056-06-7 | 1415.27 g/mol | Chemotherapeutic agent; DNA damage |

| EF24 (Piperidinone derivative) | Not specified | Not specified | Anticancer; IKKb inhibition |

Propriétés

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYIHBYSVDOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.